molecular formula C25H25ClF3N3O2S B6510688 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 878056-72-5

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B6510688
CAS No.: 878056-72-5
M. Wt: 524.0 g/mol
InChI Key: IAIIIKPVXXUVOS-UHFFFAOYSA-N
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Description

The compound N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide (hereafter referred to as the "target compound") features a multifaceted structure with critical pharmacophoric elements:

  • Aryl group: A 2-chloro-5-(trifluoromethyl)phenyl moiety, known for enhancing lipophilicity and metabolic stability .
  • Sulfanyl linkage: A thioether bridge (-S-) connecting the indole to the acetamide, offering flexibility compared to sulfonyl or carbonyl linkages.
  • 4-Methylpiperidinyl-oxoethyl substituent: A polar substituent on the indole nitrogen, likely influencing solubility and receptor affinity .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClF3N3O2S/c1-16-8-10-31(11-9-16)24(34)14-32-13-22(18-4-2-3-5-21(18)32)35-15-23(33)30-20-12-17(25(27,28)29)6-7-19(20)26/h2-7,12-13,16H,8-11,14-15H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIIIKPVXXUVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Biological Activity (Inferred) Reference
Target Compound Indole Cl, CF₃-phenyl; 4-methylpiperidinyl-oxoethyl Potential receptor modulation
Compound 41 () Indole Bis(CF₃)phenylsulfonyl; 4-chlorobenzoyl Enzyme inhibition
Fipronil Derivative (Ev3) Pyrazole Cl, CF₃-phenyl; cyano Insecticidal
Triazole-Sulfanyl (Ev16) Triazole Ethyl, pyridinyl Anti-exudative

Key Research Findings

Sulfanyl vs. Sulfonyl Linkages : Compounds with sulfanyl bridges (e.g., target compound, ) exhibit greater conformational flexibility than sulfonyl-containing analogs (), which may enhance adaptability to diverse binding sites .

Role of Halogenated Aryl Groups : The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound is a common motif in agrochemicals (e.g., Fipronil derivatives) and pharmaceuticals, suggesting utility in targeting conserved hydrophobic pockets .

Heterocyclic Cores : Indole-based compounds (target, ) may offer superior stacking interactions compared to pyrazoles or triazoles, but triazoles provide metabolic advantages .

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